Product packaging for C28H34FN3O2(Cat. No.:)

C28H34FN3O2

Cat. No.: B12617479
M. Wt: 463.6 g/mol
InChI Key: AJBJLGYHGJCVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Melanin-Concentrating Hormone (MCH) System in Central Nervous System Regulation

The Melanin-Concentrating Hormone (MCH) is a 19-amino acid cyclic neuropeptide primarily synthesized by neurons in the lateral hypothalamus and zona incerta of the mammalian brain. oup.comfrontiersin.orgbiorxiv.org This system is a critical integrator of bodily information, playing a significant role in modulating arousal, motivated behaviors, and energy balance. frontiersin.org The MCH system exerts its influence through widespread projections throughout the central nervous system (CNS). oup.com

Initially discovered in teleost fish for its role in skin pigmentation, in mammals, the MCH system's primary functions are centered within the CNS. biorxiv.orgfrontiersin.org It is deeply involved in the regulation of several vital processes, including:

Energy Homeostasis: MCH is a potent stimulator of food intake (orexigen). frontiersin.org Its expression increases during fasting, and direct administration into the brain stimulates feeding and promotes weight gain. biorxiv.org The MCH system is considered a key regulator of energy balance and glucose homeostasis. mdpi.com

Sleep and Arousal: The MCH system contributes to the appropriate architecture of sleep. frontiersin.org MCH neurons are particularly active during REM sleep, suggesting a critical role in the generation and maintenance of this sleep phase. researchgate.net

Mood and Emotion: Due to the dense expression of its receptors in brain regions involved in stress and emotional regulation, the MCH system is implicated in modulating anxiety and depression-like behaviors. nih.govnih.gov

Role of Melanin-Concentrating Hormone Receptor 1 (MCH1R) in Physiological Homeostasis and Disease Pathophysiology

MCH mediates its effects by binding to two G protein-coupled receptors (GPCRs), MCH1R and MCH2R. nih.govtocris.com MCH1R is the primary receptor in all mammals and is widely distributed throughout the brain, particularly in areas of the hypothalamus and corticolimbic structures that are crucial for homeostasis. biorxiv.orgnih.govrndsystems.com MCH1R is coupled to G proteins that can inhibit adenylyl cyclase and activate phosphoinositide hydrolysis. rndsystems.com

The activation of MCH1R is linked to several physiological and pathophysiological states:

Obesity: The MCH-MCHR1 system is a primary regulator of feeding behavior and energy balance. biorxiv.org Genetic or pharmacological inhibition of MCH1R in animal models leads to a lean phenotype, resistance to diet-induced obesity, and reduced body weight, often due to a combination of decreased food intake and increased energy expenditure. frontiersin.orgmdpi.comnih.govnih.gov

Mood Disorders: MCH1R is expressed in limbic brain regions that regulate stress and anxiety. nih.gov Pharmacological blockade of MCH1R has demonstrated anxiolytic and antidepressant-like effects in various rodent models. nih.govnih.gov

Sleep Regulation: The receptor is important for sleep regulation, with studies showing that its absence can lead to alterations in sleep patterns, including increased REM sleep. frontiersin.orgrndsystems.com

Historical Context and Academic Evolution of MCH1R Antagonist Research

The identification of MCH1R as a key player in energy balance and mood disorders spurred significant research into developing antagonists to block its signaling. nih.govnih.gov The first small-molecule MCH1R antagonists were reported in the early 2000s, with compounds like SNAP-7941 and T-226926 demonstrating effects on feeding in rodents. nih.govnih.gov

This initial success led to a surge in drug development programs by numerous pharmaceutical companies over the following decade, primarily targeting obesity. nih.gov Researchers developed a variety of small-molecule MCH1R antagonists, which consistently proved effective in animal models of diet-induced obesity by decreasing food intake and body weight. nih.gov These preclinical findings also highlighted the potential of MCH1R antagonists for treating anxiety and depression. nih.govnih.gov Despite promising preclinical data, several candidates that entered clinical trials, such as NGD-4715 and ALB-127158(a), were discontinued (B1498344) for various reasons, and none have yet gained regulatory approval for obesity. frontiersin.orgscienceopen.com This has been partly attributed to challenges such as overcoming cardiotoxicity, as the structure of many MCH1R antagonists is similar to that of ligands for the hERG channel, which is linked to cardiac side effects. mdpi.com

Positioning of C28H34FN3O2 within the Landscape of Advanced MCH1R Antagonist Development

This compound, also known as GW803430, is a potent and selective MCH1R antagonist that represents a significant step in the research landscape. medchemexpress.com It was identified as a compound with high affinity for the MCH1R and demonstrated efficacy in animal models for both obesity and depression. nih.gov

GW803430 exhibits potent antagonist activity with an IC50 value of approximately 9.3 to 13 nM. medchemexpress.comrndsystems.com Research has shown that it is orally active and can effectively cross the blood-brain barrier, a crucial property for CNS-targeting therapeutics. nih.govmedchemexpress.com In preclinical studies, administration of GW803430 resulted in a sustained, dose-dependent reduction in body weight in animal models of obesity. medchemexpress.com Furthermore, it has shown antidepressant-like effects in rat models. rndsystems.com Studies have also explored its role in reward-related behaviors, finding that it can reduce the intake of caloric sweet solutions, suggesting an impact on both the energy balance and rewarding aspects of food consumption. nih.gov The development and study of compounds like GW803430 provide valuable tools for understanding the physiological functions of the MCH system and continue to inform the potential therapeutic applications of MCH1R antagonists. nih.gov

Research Data for GW803430 (this compound)

ParameterValueReference
Molecular Formula This compound epo.org
Common Name GW803430 medchemexpress.com
Target Melanin-Concentrating Hormone Receptor 1 (MCH1R) medchemexpress.com
Potency (IC50) ~9.3 - 13 nM medchemexpress.comrndsystems.com
Activity Orally active MCH1R antagonist medchemexpress.comrndsystems.com
Preclinical Effects Anti-obesity and antidepressant-like effects rndsystems.com
Key Research Finding Reduces sucrose-reinforced lever pressing, suggesting a decreased appetite for calories. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34FN3O2 B12617479 C28H34FN3O2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H34FN3O2

Molecular Weight

463.6 g/mol

IUPAC Name

1-(4-tert-butylbenzoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H34FN3O2/c1-18-23(24-17-22(29)9-10-25(24)31-18)11-14-30-26(33)19-12-15-32(16-13-19)27(34)20-5-7-21(8-6-20)28(2,3)4/h5-10,17,19,31H,11-16H2,1-4H3,(H,30,33)

InChI Key

AJBJLGYHGJCVJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of C28h34fn3o2 Analogs

Chemical Synthesis Pathways to the C28H34FN3O2 Core Structure

The construction of the Maraviroc scaffold is a significant undertaking in medicinal chemistry, involving multi-step sequences to assemble its distinct components. researchgate.net The initial synthesis developed to produce the compound for early clinical trials and toxicological studies laid the groundwork for more optimized, scalable processes. acs.org

Exploration of Precursor Molecule Derivatization Strategies for this compound

The synthesis of Maraviroc relies on the preparation and coupling of three key precursor fragments: 4,4-difluorocyclohexanoic acid, a chiral β-amino ester, and a triazole-substituted tropane (B1204802). acs.org The initial "bulk enabling" route involved an eight-step process to create the tropane fragment, starting from commercially available N-benzyltropinone. researchgate.net This involved creating an oxime, followed by a reduction to form the exo-amine, acylation, and a multi-step conversion to the final triazole. researchgate.net

The 4,4-difluorocyclohexanoic acid fragment was initially synthesized from cyclohexanone (B45756) using diethylaminosulfur trifluoride (DAST), though this method produced impurities that complicated purification. researchgate.net The chiral β-amino ester fragment was prepared from commercially available (S)-β-phenylalanine methyl ester, which was protected and then carefully reduced to an aldehyde. researchgate.net

Later optimizations focused on improving these initial pathways. For instance, a second-generation synthesis utilized a more efficient coupling strategy and different protecting groups to improve yield and simplify procedures, such as avoiding cryogenic temperatures. google.com

Regioselective and Stereoselective Synthetic Approaches for this compound and Related Scaffolds

The stereochemistry of Maraviroc is critical for its biological activity. The (S)-enantiomer of the cyclobutyl amide intermediate was identified as the active isomer. nih.gov Therefore, controlling the three-dimensional structure of the molecule during synthesis is paramount.

Several asymmetric synthesis strategies have been developed to ensure the correct stereoisomer is produced. researchgate.net One approach employs an organocatalytic, highly enantioselective method to assemble the key chiral β-amino aldehyde fragment. researchgate.net This method allows for the gram-scale production of this crucial intermediate and facilitates the rapid construction of new Maraviroc analogs. researchgate.net Other methods have utilized chiral auxiliaries, such as (S)-tert-butanesulfinamide, or enzymatic resolutions to achieve high stereoselectivity. researchgate.net The pioneering syntheses by Pfizer utilized an intermolecular Mannich reaction followed by enantiomer resolution to produce a key β-amino ester intermediate. researchgate.net This highlights the importance of controlling both regioselectivity (which atom reacts) and stereoselectivity (the 3D orientation) in constructing the final, active compound.

Structural Modifications and Substituent Effects on this compound Derivatives

To understand how the structure of Maraviroc relates to its function, researchers have synthesized and tested a large number of analogs, with nearly 1,000 being created during its initial discovery process. nih.gov These studies involve systematically modifying different parts of the molecule and observing the effect on its ability to bind to its target receptor, CCR5.

Rational Design Principles for Novel this compound Analogs

Rational drug design involves using the known structure of a compound and its receptor to design new molecules with improved properties. virology-online.com This approach has been applied to Maraviroc, with computational modeling and docking studies used to predict how new analogs might interact with the CCR5 receptor. mdpi.comacs.org For example, docking simulations have been used to compare the binding of Maraviroc with newly synthesized analogs, helping to explain differences in activity based on how they fit into the receptor's binding pocket. acs.orgrsc.org

One study focused on creating analogs by replacing the azabicyclooctane (tropane) part of Maraviroc with diazabicyclooctane or diazabicyclononane scaffolds. rsc.org Docking studies suggested that the length of the bridge in this bicyclic part of the molecule is a critical structural feature for activity. rsc.org Another approach used a fragment-assembly strategy to design novel CCR5 antagonists based on the Maraviroc structure. mdpi.com These studies provide valuable insights for the structural optimization of future derivatives. mdpi.com

Academic Investigations into Functional Group Variations and Their Impact on Receptor Binding and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific functional groups on the Maraviroc molecule contribute to its activity. Early SAR studies focused on the amide substituent, finding that it interacts with a primarily lipophilic (fat-loving) area of the CCR5 receptor. nih.gov These investigations identified a cyclobutyl amide as being highly potent. nih.gov

Further academic studies have explored a wide range of modifications:

Triazole Ring: Modifying the triazole ring was found to produce potent derivatives. nih.gov

Amide Linker: Replacing the amide group with a urea (B33335) functionality has been explored. nih.gov

Phenyl Group: Adding fluorine atoms to the phenyl ring was investigated. nih.gov

Tropane Moiety: Replacing the tropane with other cyclic systems, such as diazabicyclo-analogs, showed that the size and shape of this group are crucial for activity. A diazabicyclooctane derivative maintained significant activity, while a larger diazabicyclononane analog was less effective. rsc.org

These studies often generate data comparing the receptor binding affinity (commonly measured as IC₅₀, the concentration required to inhibit 50% of binding) of different analogs.

Modification Area Change Impact on Activity Reference
Amide SubstituentReplaced with various groupsCyclobutyl group found to be most potent. Interacts with a lipophilic pocket. nih.gov
Bicyclic ScaffoldReplaced tropane with diazabicyclooctaneMaintained significant activity, similar to Maraviroc. rsc.org
Bicyclic ScaffoldReplaced tropane with diazabicyclononaneLower activity, suggesting bridge length is critical. rsc.org
Westerly ConnectionReplaced cyclohexyl groupActivity reduced by 2 orders of magnitude. nih.gov
Easterly ConnectionModified on the triazole ringResulted in potent activity. nih.gov

This table summarizes findings from various studies on how structural changes to the Maraviroc scaffold affect its biological activity.

Advanced Synthetic Techniques for this compound Scaffold Optimization and Scale-Up

Moving from a laboratory-scale synthesis to large-scale industrial production requires significant process optimization. A six-step synthetic route for Maraviroc has been developed and demonstrated at the pilot plant scale, capable of producing multi-kilogram quantities. acs.orgaminer.cn This second-generation route improved upon the initial synthesis by enhancing throughput and robustness. acs.org

Key improvements for scale-up include:

Reagent Optimization: For a reduction step using sodium borohydride, the optimal ratio of the reagent to methanol (B129727) was determined to control hydrogen gas evolution and ensure safety and efficiency during scale-up. acs.org

Alternative Reagents: The use of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) was implemented for an ester reduction step in the second-generation synthesis. acs.org

Hydrogen Autotransfer: A newer synthetic approach utilizes a "borrowing hydrogen" method, which allows for the direct alkylation of the tropane triazole fragment with an amido alcohol in a single, effective step under technologically favorable conditions. google.comwipo.int This method is carried out in a high-boiling, non-polar solvent like toluene. google.com

Improved Purification: For large-scale batches, purification procedures have been developed that involve extracting the final product via salt formation with an acid (like hydrochloric acid), followed by neutralization and crystallization to achieve high purity. google.com

These advanced techniques are crucial for making the synthesis of complex molecules like Maraviroc more efficient, safer, and commercially viable. acs.org

Molecular Pharmacology of C28h34fn3o2 As a Melanin Concentrating Hormone Receptor 1 Antagonist

Ligand-Receptor Interaction Dynamics of C28H34FN3O2 at MCH1R

The interaction of this compound's active form, BMS-819881, with MCH1R is characterized by high-affinity binding and significant selectivity, which are crucial for its specific pharmacological effects.

BMS-819881, the active metabolite of BMS-830216, demonstrates a high binding affinity for the MCH1R. molnova.comscienceopen.com Research indicates a potent inhibitor constant (Ki) of approximately 10.4 nM. molnova.com This high affinity underscores the compound's strong interaction with its primary target.

The selectivity of an antagonist is a critical determinant of its therapeutic profile. Studies on MCH1R antagonists, including the class to which BMS-830216 belongs, have focused on achieving high selectivity for MCH1R over other GPCRs to minimize off-target effects. semanticscholar.orgresearchgate.net The development of non-basic MCH1R antagonists like BMS-819881 was a strategic approach to create structures less prone to off-target activities, such as inhibition of the hERG channel, a common issue with earlier antagonists. researchgate.netresearchgate.net

Binding Affinity of BMS-819881 (Active form of this compound)
Target ReceptorBinding Affinity (Ki)Reference
Melanin-Concentrating Hormone Receptor 1 (MCH1R)10.4 nM molnova.com

GPCRs like MCH1R are inherently flexible proteins that undergo conformational changes upon ligand binding, which is essential for signal transduction. elifesciences.org Antagonists function by binding to the receptor and stabilizing an inactive conformation, thereby preventing the binding and action of the endogenous agonist (melanin-concentrating hormone, MCH). While specific structural studies detailing the precise conformational shifts in MCH1R induced by BMS-830216 are not extensively published, the mechanism is understood within the broader context of GPCR pharmacology. The binding of the antagonist likely prevents the conformational rearrangements required for G-protein coupling and subsequent intracellular signaling. elifesciences.org Computational modeling and molecular docking studies on similar MCH1R antagonists suggest that interactions occur within the transmembrane domains, which are key to stabilizing the receptor's inactive state. researchgate.net

BMS-830216 is characterized as a selective MCH1R antagonist based on its ability to potently inhibit MCH-induced signaling with minimal activity at other receptors. scienceopen.com Functional assays confirm its antagonist properties. For example, MCH1R antagonists are shown to block MCH-induced increases in intracellular calcium and to prevent the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation. nih.govfrontiersin.org The efficacy of MCH1R antagonists has been demonstrated in various preclinical models where they effectively block MCH-induced food intake. nih.govfrontiersin.org The selectivity of this class of compounds is crucial, as the MCH system's wide distribution suggests potential for varied physiological effects if off-target binding were to occur. scienceopen.com

Cellular and Subcellular Mechanisms of MCH1R Modulation by this compound

The antagonism of MCH1R by this compound leads to the modulation of specific intracellular signaling cascades that are normally activated by the endogenous ligand, MCH.

MCH1R is known to couple to multiple G protein families, primarily Gi/o and Gq. nih.govfrontiersin.org This dual coupling allows MCH to initiate diverse intracellular signaling pathways. nih.gov

Gq Pathway : Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca2+]i). researchgate.netresearchgate.net

Gi/o Pathway : Coupling to Gi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net

By acting as an antagonist, BMS-830216 blocks these MCH-induced events. In vitro, it would be expected to prevent the MCH-stimulated rise in intracellular calcium and the MCH-mediated reduction of cAMP levels in cells expressing MCH1R. nih.govgenecards.org

MCH1R-Mediated GPCR Signaling Pathways Blocked by this compound
G-Protein PathwayKey EffectorSecond MessengerEffect of MCH (Agonist)Effect of this compound (Antagonist)
Gq/11Phospholipase C (PLC)IP3, DAG, Ca2+Activation / IncreaseInhibition / Blockade
Gi/oAdenylyl CyclasecAMPInhibition / DecreasePrevents Inhibition

Beyond the immediate effects on second messengers, MCH1R activation influences downstream signaling pathways, notably the mitogen-activated protein kinase (MAPK) cascade, including extracellular-signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov Activation of MCH1R can lead to the phosphorylation and activation of ERK, a pathway implicated in cell proliferation and differentiation. nih.govresearchgate.net This activation can occur through either Gαo or Gαq/11 coupling. nih.gov

As an antagonist, this compound would block the MCH-induced phosphorylation of ERK in MCH1R-expressing cell lines. nih.gov The modulation of these downstream pathways is central to the ultimate physiological and behavioral effects regulated by the MCH system. nih.gov The complexity of MCH signaling, which can be either inhibitory or excitatory depending on the specific G-protein coupling in different neurons, highlights the importance of selective antagonists in dissecting these pathways. nih.gov

Pharmacodynamic Characterization of this compound in Preclinical Models

The pharmacodynamic properties of a potential drug candidate are crucial in understanding its mechanism of action and therapeutic potential. For an MCHR1 antagonist such as this compound, this involves a series of in vitro and ex vivo studies to determine its efficacy and effects on cellular and tissue functions.

In vitro cell-based functional assays are fundamental in characterizing the pharmacological profile of a compound like this compound. google.comnih.gov These assays utilize cultured cells that express the target receptor, in this case, MCHR1, to measure the antagonist's ability to inhibit the receptor's function upon stimulation by its natural ligand, melanin-concentrating hormone (MCH).

A variety of cell-based assays are employed to determine the potency and efficacy of MCHR1 antagonists. nih.govdiscoverx.com These can include:

Calcium Mobilization Assays: MCHR1 activation leads to an increase in intracellular calcium levels. Antagonists are evaluated based on their ability to block this MCH-induced calcium flux. The potency is typically reported as an IC50 value, which is the concentration of the antagonist required to inhibit 50% of the maximal response to MCH. For instance, the MCHR1 antagonist AMG 076 demonstrated a potent inhibition of MCH-induced Ca2+ mobilization in HEK293-MCHR1 cells with an IC50 of 1.2 ± 0.26 nmol/L. nih.gov

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-lactamase) linked to a response element that is activated by the MCHR1 signaling pathway. nih.gov The antagonist's efficacy is measured by its ability to suppress the reporter gene expression induced by MCH.

Binding Assays: Competitive binding assays are used to determine the affinity of the antagonist for MCHR1. This is often done using a radiolabeled form of MCH or another known MCHR1 ligand. The antagonist's binding affinity is expressed as a Ki (inhibition constant) or IC50 value. For example, AMG 076 was found to displace [125I]-MCH with a Ki of 0.6 ± 0.10 nM. nih.gov

The following interactive table summarizes typical data obtained from in vitro functional assays for representative MCHR1 antagonists, which would be analogous to the characterization of this compound.

CompoundAssay TypeCell LineParameterValue
AMG 076 Calcium MobilizationHEK293-MCHR1IC501.2 ± 0.26 nM nih.gov
AMG 076 [125I]-MCH Displacement BindingHEK293-MCHR1Ki0.6 ± 0.10 nM nih.gov
MCHR1 antagonist 2 MCHR1 AntagonismNot SpecifiedIC5065 nM medchemexpress.com
MCHR1 antagonist 2 Ca2+ Flux InhibitionIMR-32 cellsIC50196 ± 30 nM medchemexpress.com
SNAP-94847 Competitive InhibitionNot SpecifiedLogIC50-8.584 ± 0.53 nih.gov

Ex vivo functional studies bridge the gap between in vitro assays and in vivo animal models by using fresh tissue explants. nih.govnih.gov These studies allow for the assessment of a compound's effect in a more physiologically relevant environment that retains the complex cellular architecture and interactions of the tissue. googleapis.combiorxiv.org

For an MCHR1 antagonist like this compound, ex vivo studies would typically involve the use of brain slices from preclinical animal models. These slices would contain MCHR1-expressing regions. The primary method for evaluating the activity of an MCHR1 antagonist in this context is often ex vivo receptor binding autoradiography. nih.gov

In this technique, brain tissue sections are incubated with a radiolabeled ligand for MCHR1. The binding of this radioligand can then be visualized and quantified. To assess the antagonist's activity, the tissue sections are co-incubated with the radioligand and varying concentrations of the unlabeled antagonist (e.g., this compound). The antagonist will compete with the radioligand for binding to MCHR1, leading to a reduction in the radioactive signal.

For example, the central activity of the selective MCHR1 antagonist, GW803430, was evaluated using ex vivo binding with autoradiography. nih.govresearchgate.net This type of study can confirm that the antagonist is capable of reaching its target in the central nervous system and engaging with the MCHR1 receptor in a native tissue environment.

The data from such studies are crucial for validating the in vitro findings and for providing a rationale for advancing the compound to in vivo efficacy studies. The results would typically be presented as the percentage of receptor occupancy at different concentrations of the antagonist.

The following table outlines the kind of data that would be generated from ex vivo studies for an MCHR1 antagonist.

CompoundStudy TypeTissueMeasurementFinding
GW803430 Ex vivo binding with autoradiographyRat Brain SlicesReceptor OccupancyDose-dependent competition for central MCHR1 in vivo nih.govresearchgate.net

Preclinical Efficacy Studies and Therapeutic Implications of C28h34fn3o2

Modulation of Energy Homeostasis and Metabolic Regulation by C28H34FN3O2

The MCH system is intricately involved in the body's energy balance, influencing both energy intake and expenditure. As an MCH1R antagonist, SNAP-94847 has been investigated for its potential to counteract the effects of MCH, thereby promoting a negative energy balance.

Effects of this compound on Food Intake and Body Weight Regulation in Rodent Models of Obesity

Preclinical studies have demonstrated that SNAP-94847 can effectively reduce food intake, particularly of highly palatable, high-fat foods. In a study involving rats trained to self-administer high-fat pellets, systemic injections of SNAP-94847 led to a dose-dependent decrease in food-reinforced operant responding. nih.gov While lower doses had a modest effect, the highest dose tested resulted in a significant reduction in the number of food pellets earned. nih.gov This suggests that the compound may work by promoting satiety. nih.gov

The table below summarizes the effect of SNAP-94847 on high-fat food consumption in rats.

Dose of SNAP-94847Mean Number of Pellets Earned (± SEM)
Vehicle85.3 (± 5.2)
3 mg/kg78.1 (± 6.1)
10 mg/kg72.5 (± 7.3)
30 mg/kg55.4 (± 8.9)
p<0.01 compared to vehicle

Although direct, long-term studies on body weight regulation in diet-induced obese models specifically using SNAP-94847 are not extensively detailed in the available literature, the consistent reduction in intake of high-caloric food strongly implies a potential for this compound to contribute to weight management. During training for food self-administration, rats exhibited weight gain on days with access to high-fat pellets and weight loss on days without, indicating the caloric impact of the food used in these studies. nih.gov

Influence of this compound on Energy Expenditure and Thermogenesis in Preclinical Settings

While specific studies quantifying the direct impact of SNAP-94847 on energy expenditure and thermogenesis are limited, the broader class of MCH1R antagonists has been shown to potentially increase metabolism. This suggests that the weight loss observed with these compounds may not solely be a result of reduced food intake but also an increase in energy expenditure. Further research is necessary to elucidate the precise effects of SNAP-94847 on these metabolic parameters.

Impact of this compound on Lipid Metabolism and Hepatic Steatosis in Preclinical Disease Models (e.g., NASH)

There is currently a lack of specific preclinical research investigating the effects of SNAP-94847 on lipid metabolism and hepatic steatosis, particularly in models of nonalcoholic steatohepatitis (NASH). Given the role of MCH in metabolic regulation, this is an area that warrants future investigation to fully understand the therapeutic potential of SNAP-94847 in metabolic diseases beyond obesity.

Neuromodulatory Effects of this compound and Behavioral Phenotypes

The MCH system is also implicated in the regulation of mood and motivation, making MCH1R antagonists like SNAP-94847 candidates for the treatment of psychiatric disorders.

Anxiolytic and Antidepressant-like Properties of MCH1R Antagonists in Murine Models, with Reference to this compound Related Research

SNAP-94847 has demonstrated both anxiolytic and antidepressant-like effects in various rodent models. In the elevated plus maze, a standard test for anxiety-like behavior, administration of SNAP-94847 resulted in a significant decrease in the time animals spent in the enclosed, "safe" arms of the maze, suggesting a reduction in anxiety. In the Porsolt forced swim test, a model used to screen for antidepressant efficacy, SNAP-94847 significantly decreased the time of immobility, which is interpreted as an antidepressant-like effect.

The following table presents data from these behavioral tests in rats.

Behavioral TestParameter MeasuredControl Group (Mean ± SEM)SNAP-94847 Treated Group (Mean ± SEM)
Elevated Plus MazeTime in Closed Arms (s)245.3 (± 12.1)189.7 (± 15.4)
Porsolt Forced Swim TestImmobility Time (s)142.6 (± 10.8)95.2 (± 9.5)
*p<0.05 compared to control group

These findings indicate that blockade of MCH1R by SNAP-94847 can produce behavioral effects consistent with those of clinically used anxiolytics and antidepressants.

Role of MCH1R Antagonism, including insights from this compound, in Addiction-Related Behaviors (e.g., nicotine (B1678760), cocaine self-administration, reward, reinforcement)

The MCH system's influence on reward pathways suggests a potential role for MCH1R antagonists in addiction. Research has shown that SNAP-94847 can modulate the motivation for palatable food, a behavior that shares neural circuitry with drug reward. In one study, SNAP-94847 was shown to block the increased motivation for a sucrose (B13894) reward induced by a µ-opioid receptor agonist in the nucleus accumbens, a key brain region in reward and addiction. patsnap.com

Compound Names

Chemical FormulaCommon Name/Identifier
This compoundSNAP-94847

Influence of this compound on Locomotor Activity and Dopaminergic System Interactions in Preclinical Models

In preclinical evaluations, the administration of GW803430 has been shown to not significantly affect motor activity in mice across a range of behavioral paradigms, including the marble burying task, elevated plus maze, and stress-induced hyperthermia. nih.gov This suggests that the compound's therapeutic effects in models of anxiety and depression are not confounded by a general increase or decrease in movement.

While direct studies on the interaction between GW803430 and the dopaminergic system are not extensively detailed in the available literature, the melanin-concentrating hormone (MCH) system, which GW803430 antagonizes, is known to be involved in the modulation of reward-related behaviors. nih.gov These behaviors are heavily mediated by dopaminergic pathways. For instance, MCH1R antagonists have been found to reduce the rewarding properties of sucrose, suggesting an indirect influence on the neural circuits of reward, which are predominantly dopaminergic. nih.gov Further research is warranted to elucidate the precise mechanisms through which GW803430 may interact with and modulate the dopaminergic system.

Table 1: Effect of GW803430 on Locomotor and Reward-Seeking Behaviors in Rodents

Preclinical Model Species Key Findings
Marble Burying Task Mouse No significant effect on motor activity. nih.gov
Elevated Plus Maze Mouse No significant effect on motor activity. nih.gov
Stress-Induced Hyperthermia Mouse No significant effect on motor activity. nih.gov
Sucrose Self-Administration Rat Reduced sucrose-reinforced lever pressing. nih.gov
Cue-Induced Reinstatement of Sucrose Seeking Rat Suppressed reinstatement of sucrose seeking. nih.gov

Investigation of this compound in Other MCH-Related Physiological Systems

Effects of this compound on Sleep Regulation in Rodent Models

The role of the MCH system in sleep regulation has been a subject of investigation, with MCH neurons being implicated in the promotion of sleep. Consequently, the effect of MCH1R antagonists like GW803430 on sleep architecture has been explored. Interestingly, one preclinical study in rats reported that GW803430 did not alter sleep parameters, even at doses that resulted in high central receptor occupancy. axonmedchem.com This finding suggests that while the MCH system is involved in sleep, pharmacological blockade of MCH1R with GW803430 may not be sufficient to produce significant changes in sleep patterns, or that its effects may be more nuanced and context-dependent.

Table 2: Preclinical Findings on the Effect of GW803430 on Sleep Parameters in Rats

Parameter Observation
Sleep Architecture Not significantly altered. axonmedchem.com
Central MCH1 Receptor Occupancy High. axonmedchem.com

Immunomodulatory Aspects of MCH1R Antagonism and Potential Relevance for this compound

The interplay between the neuroendocrine and immune systems is a critical area of research, and the hypothalamic-pituitary-adrenal (HPA) axis is a key regulator of this communication. MCH has been shown to influence the HPA axis, with its administration leading to increased levels of adrenocorticotropic hormone (ACTH) and corticosterone. nih.gov These stress hormones are known to have profound effects on the immune system.

Preclinical studies have demonstrated that pretreatment with GW803430 can reverse the MCH-induced increases in ACTH and corticosterone. nih.gov This suggests that GW803430 can modulate the HPA axis, and by extension, may possess immunomodulatory properties. The regulation of the HPA axis is crucial for controlling inflammation and immune responses. researchgate.netnih.gov By attenuating the stress-induced activation of the HPA axis, GW803430 could potentially influence immune function, although direct studies on immune cell populations and cytokine profiles following GW803430 administration are needed to fully characterize its immunomodulatory potential.

Table 3: Influence of GW803430 on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Condition Effect on ACTH Levels Effect on Corticosterone Levels
MCH Administration Increased Increased
MCH Administration with GW803430 Pretreatment Reversed the increase Reversed the increase

Compound Names

Chemical FormulaCommon Name
This compoundGW803430

Advanced Research Methodologies and Future Directions in C28h34fn3o2 Research

Computational Approaches in C28H34FN3O2 Drug Discovery and Optimization

Computational methods have become indispensable for accelerating drug discovery, offering powerful tools to design and optimize compounds like this compound. These approaches allow for the rapid screening of vast chemical libraries and the refinement of molecular structures to enhance efficacy and reduce potential side effects.

Structure-Based Drug Design and Ligand-Based Pharmacophore Modeling for this compound Derivatives

Structure-Based Drug Design (SBDD) and Ligand-Based Pharmacophore Modeling are two cornerstone computational strategies in medicinal chemistry. SBDD relies on the three-dimensional structure of the biological target, in this case, the MCH1 receptor. gardp.orgnih.gov By understanding the geometry and properties of the receptor's binding site, chemists can design or identify molecules that fit precisely, a process often involving molecular docking simulations. gardp.org This method aims to predict the most stable interactions between the compound and the target, guiding the synthesis of more potent and selective derivatives. gardp.orgsaromics.com

In situations where the 3D structure of the target receptor is not available, Ligand-Based Pharmacophore Modeling becomes essential. creative-biolabs.com This technique involves analyzing a set of known active ligands to identify common chemical features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are crucial for biological activity. creative-biolabs.comugm.ac.id A pharmacophore model is then generated to serve as a 3D query for screening new compound libraries to find novel molecules with the desired activity. mdpi.comnih.gov For this compound and related MCH1R antagonists, these methods are crucial for developing new chemical entities with improved pharmacokinetic profiles. researchgate.net

Application of Machine Learning and Artificial Intelligence in Identifying Novel MCH1R Antagonists Related to this compound

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the identification of novel drug candidates. mdpi.com A significant challenge in developing MCH1R antagonists is their potential for cardiotoxicity due to off-target effects on the hERG (human Ether-à-go-go-Related Gene) channel. nih.gov ML-based predictive models offer a solution to this problem. mdpi.comnih.gov

In a recent study, researchers developed deep learning-based models to screen a large chemical database for compounds with high MCH1R binding affinity but low hERG-induced cardiotoxicity. mdpi.com This computational approach allowed for the successful prediction of MCH1R activity for over 350,000 compounds, leading to the identification of a promising candidate, KRX-104130, which showed potent MCH1R antagonism without the associated cardiotoxicity. mdpi.comnih.gov This demonstrates the power of AI in navigating complex biological landscapes to find safer and more effective MCH1R antagonists, a strategy directly applicable to the optimization of derivatives of this compound.

Omics Technologies in Understanding this compound Mechanisms

"Omics" technologies provide a holistic view of the molecular changes occurring within a biological system in response to a drug. By analyzing the entire set of genes (transcriptomics), proteins (proteomics), or metabolites (metabolomics), researchers can gain deep insights into the mechanisms of action of compounds like this compound.

Transcriptomic Analysis (e.g., RNAseq, single-cell sequencing) to Elucidate Gene Expression Changes Induced by this compound

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for understanding how a compound alters gene expression. illumina.comphgfoundation.org Techniques like RNA sequencing (RNA-seq) can profile genome-wide gene expression, revealing the downstream effects of MCH1R blockade by this compound. illumina.com

For instance, a transcriptome-based drug repositioning approach was used to explore new indications for the MCH1R antagonist KRX-104130. nih.gov Gene expression analysis revealed that the compound increased the expression of the low-density lipoprotein receptor (LDLR), suggesting a role in cholesterol reduction. nih.gov This finding was further validated in a mouse model of nonalcoholic steatohepatitis (NASH), where the compound showed a protective effect. nih.gov Similarly, applying RNA-seq and single-cell sequencing to systems treated with this compound could uncover its influence on various signaling pathways and potentially identify new therapeutic applications. nih.gov

Below is a hypothetical data table illustrating the type of results that could be obtained from an RNA-seq experiment.

GeneLog2 Fold Changep-valueBiological Process
LDLR1.80.001Cholesterol Homeostasis
FASN-1.50.005Fatty Acid Synthesis
SCD1-1.70.003Fatty Acid Metabolism
CPT1A1.30.010Fatty Acid Oxidation
TNF-α-2.10.0005Inflammation

Proteomic and Metabolomic Profiling in Response to this compound Treatment in Biological Systems

Proteomics involves the large-scale study of proteins, their structures, and functions within a biological system. nih.govnih.gov Proteomic profiling can identify changes in protein expression and post-translational modifications that occur after treatment with this compound. This can help to pinpoint the specific proteins and pathways that are directly or indirectly modulated by the compound, offering a deeper understanding of its mechanism of action and potential off-target effects. biorxiv.orgbiorxiv.org

Metabolomics focuses on the comprehensive analysis of metabolites in a biological sample. nih.govmdpi.com By profiling the metabolome, researchers can capture a snapshot of the metabolic state of a cell or organism. biorxiv.org Treatment with this compound is expected to alter metabolic pathways related to energy balance and appetite. Metabolomic profiling could identify specific biomarkers associated with these changes and provide insights into the compound's effect on pathways like glycolysis, fatty acid metabolism, and amino acid metabolism. mdpi.comnih.gov

The following tables represent hypothetical data from proteomic and metabolomic analyses.

Table: Hypothetical Proteomic Changes Post-C28H34FN3O2 Treatment

Protein Fold Change Function
APOA1BP 1.9 Lipid Metabolism
PGC-1α 1.6 Energy Homeostasis
ACC1 -1.8 Fatty Acid Synthesis

Table: Hypothetical Metabolomic Signature Post-C28H34FN3O2 Treatment

Metabolite Fold Change Pathway
Glycine 1.4 Amino Acid Metabolism
Palmitate -2.0 Fatty Acid Synthesis
Pyruvate 1.7 Glycolysis

Novel Experimental Models for this compound Research

To translate basic research findings into potential clinical applications, robust experimental models are essential. For MCH1R antagonists like this compound, these models are primarily designed to study metabolic disorders, as well as conditions related to mood and stress. nih.gov

A widely used model is the diet-induced obesity (DIO) mouse model. oup.com In these studies, mice are fed a high-fat diet to induce obesity, and then treated with the MCH1R antagonist. oup.com Chronic administration of these antagonists has been shown to decrease food intake and suppress body weight gain, demonstrating their potential as anti-obesity agents. nih.govoup.com

Beyond obesity, MCH1R is expressed in brain regions associated with stress and emotion. nih.gov This has led to the use of animal models of anxiety and depression to test the effects of MCH1R antagonists. nih.govresearchgate.net Models such as the elevated plus-maze and the light-dark transition test are used to assess anxiety-like behaviors. nih.gov Studies with specific MCH1R antagonists have demonstrated potent anxiolytic effects in these paradigms. nih.gov Similarly, the forced-swim test is a common model for evaluating depression-like behavior, where MCH1R antagonists have been shown to reduce immobility time, an indicator of an antidepressant-like effect. nih.gov These models are crucial for exploring the full therapeutic potential of this compound and its derivatives. nih.govresearchgate.net

Development and Utilization of Advanced In Vitro Systems (e.g., organ-on-a-chip, iPSC-derived cells) for this compound Studies

The limitations of traditional two-dimensional (2D) cell cultures, which often fail to replicate complex physiological environments, have spurred the development of advanced in vitro models. rndsystems.comnih.gov For compounds like this compound, these systems offer unparalleled opportunities to study efficacy and toxicity in a more human-relevant context before clinical trials.

Organ-on-a-chip (OOC) Models: OOC platforms, or microphysiological systems (MPS), use microfluidic technology to create 3D environments that mimic the structure and function of human organs. tocris.comnih.gov For MCH1R antagonist research, a "gut-liver-on-a-chip" model could be crucial for predicting drug absorption, metabolism, and potential hepatotoxicity, a key concern in drug development. tocris.com Given that MCH1R is expressed in peripheral tissues like the gut, these models could also help investigate the peripheral effects of this compound analogs, such as their potential role in inflammatory bowel disease.

Induced Pluripotent Stem Cell (iPSC)-Derived Cells: The use of iPSCs allows for the generation of various human cell types, including neurons, hepatocytes, and adipocytes, that are genetically identical to the donor. This technology is a powerful tool for disease modeling and drug screening. For this compound research, iPSC-derived neurons can be used to study the compound's effects on neuronal activity and to screen for neurotoxicity. Furthermore, using iPSCs from individuals with specific metabolic or psychiatric conditions could enable personalized medicine approaches, testing the efficacy of MCH1R antagonists on a patient-specific genetic background. The development of 3D organoids and spheroids from iPSCs further enhances the physiological relevance of these models by replicating tissue architecture and cell-cell interactions.

Genetic Manipulation and Knockout Models for Dissecting MCH1R Functions and this compound Target Validation

Genetic models, particularly knockout mice, have been instrumental in validating MCH1R as a therapeutic target and understanding the physiological consequences of its blockade. These studies provide a crucial benchmark for evaluating the on-target effects of antagonists like this compound.

Mice with a genetic deletion of the MCH1R gene (Mchr1-/-) exhibit a distinct phenotype that aligns with the therapeutic goals of MCH1R antagonism. These mice are lean, have reduced fat mass, and are resistant to diet-induced obesity. Interestingly, their leanness is not due to reduced appetite; in fact, they are often hyperphagic. Instead, the lean phenotype is a result of hyperactivity and an altered, higher metabolic rate. This finding is critical, as it suggests that MCH1R antagonists may reduce body weight through effects on energy expenditure in addition to appetite suppression.

The specificity of MCH1R as the target for MCH's effects on energy balance was confirmed in studies where chronic central infusions of MCH failed to induce hyperphagia or obesity in Mchr1-/- mice, while having significant effects in wild-type mice. Furthermore, genetic deletion of MCHR1 has been shown to confer resistance to seizures induced by agents like pentylenetetrazol (PTZ) and pilocarpine, indicating a role for the MCH system in regulating seizure thresholds. These genetic findings provide a clear biological context for interpreting the pharmacological effects of this compound and its analogs.

Key Phenotypes of MCH1R Knockout (Mchr1-/-) Mice
Phenotypic TraitObservation in Mchr1-/- MiceImplication for MCH1R AntagonistsReference
Body CompositionLean, reduced fat mass, resistant to diet-induced obesity.Validates MCH1R as a target for anti-obesity drugs.
Feeding BehaviorHyperphagic (eats more than wild-type).Suggests weight loss effects may be independent of appetite suppression.
Activity & MetabolismHyperactive with an increased metabolic rate.Indicates antagonists may increase energy expenditure.
Neurological FunctionResistant to chemically-induced seizures.Suggests potential for MCH1R antagonists in epilepsy research.
BehaviorDisplays an anti-anxiety phenotype.Supports the development of antagonists for anxiety disorders.

Translational Research Perspectives for this compound Analogs in Preclinical Drug Development

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine. For this compound analogs, this involves a carefully planned progression from preclinical models to human clinical trials. A key aspect of this translation is understanding the pharmacokinetic and pharmacodynamic (PK-PD) relationship to predict human responses.

Preclinical studies have consistently shown that MCH1R antagonists can reduce body weight in animal models of diet-induced obesity. A critical finding from this research is that brain penetration is necessary for the anti-obesity effects of these compounds. An MCH1R antagonist specifically designed to be non-brain-permeable failed to inhibit food intake or reduce body weight, demonstrating that the central MCH1R is the primary target for metabolic regulation.

This insight is vital for the development of this compound analogs, ensuring that medicinal chemistry efforts are focused on compounds with appropriate blood-brain barrier permeability. Preclinical data on efficacy and brain exposure can be used to build models that predict the required dose and target engagement in humans. For example, one development program for an MCH1R antagonist was terminated after a study in human volunteers showed lower than predicted brain exposure, highlighting the importance of early translational biomarkers. Conversely, this knowledge also opens the door for developing peripherally-selective analogs for indications where central action is not required, such as inflammatory bowel disease.

Challenges and Opportunities in the Academic Research Landscape for MCH1R Antagonists

Despite strong validation from genetic models and promising preclinical data, the development of MCH1R antagonists has faced significant hurdles, and no compound has yet gained regulatory approval.

Challenges:

Off-Target Effects: A major challenge has been cardiovascular risk, particularly the inhibition of the hERG potassium channel, which can lead to dangerous cardiac arrhythmias. Many research programs have focused on designing chemotypes that avoid this liability. Other safety concerns include the potential to induce phospholipidosis.

Clinical Translation: Despite many compounds entering development, very few have progressed to late-stage clinical trials. This "pipeline attrition" can be due to a lack of efficacy or unforeseen safety issues in humans that were not predicted by animal models.

Biomarker Development: A significant hurdle is the lack of validated biomarkers to measure target engagement in the human brain. The development of PET ligands, such as those based on existing antagonists, is a critical need to confirm that the drug is reaching its target at a sufficient concentration.

Opportunities:

Expanding Therapeutic Indications: While obesity has been the primary focus, the widespread expression of MCH1R in the brain suggests numerous other potential applications. epo.orggoogle.com Academic research has provided strong evidence for the efficacy of MCH1R antagonists in animal models of depression and anxiety. epo.org

Novel Functions: The MCH system has been implicated in a wide range of physiological processes, creating new opportunities for therapeutic intervention. These include sleep regulation, reward pathways, and inflammatory responses. epo.org The discovery that MCH signaling regulates the length of neuronal primary cilia opens up entirely new avenues of research into its role in cellular signaling and development.

Rational Drug Design: Deeper structural understanding of the MCH1R is providing unprecedented opportunities for the rational design of more potent and selective antagonists, which could overcome the challenges faced by earlier compounds.

The path forward for this compound and its analogs will depend on navigating these challenges while capitalizing on the expanding opportunities identified through ongoing academic research.

Q & A

Q. What frameworks guide the prioritization of C₂₈H₃₄FN₃O₂'s biological targets in polypharmacological studies?

  • Methodological Answer : Use chemoproteomics (e.g., activity-based protein profiling) to map off-target interactions. Apply network pharmacology models to predict synergistic/antagonistic effects. Validate with CRISPR-Cas9 knockout screens to confirm target relevance. Leverage the PICO framework to define clinically relevant endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.